molecular formula C13H11N5O2 B14145904 3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole CAS No. 89224-72-6

3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole

Cat. No.: B14145904
CAS No.: 89224-72-6
M. Wt: 269.26 g/mol
InChI Key: DUUYWVFGLXQTMD-UHFFFAOYSA-N
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Description

3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole is a complex heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound is of interest due to its unique structure, which combines a furoindole core with a tetrazole moiety, potentially offering diverse biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing sufficient quantities for research and application .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole is unique due to its combination of a furoindole core and a tetrazole moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

89224-72-6

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

3-methoxy-4-methyl-2-(2H-tetrazol-5-yl)furo[3,2-b]indole

InChI

InChI=1S/C13H11N5O2/c1-18-8-6-4-3-5-7(8)10-9(18)11(19-2)12(20-10)13-14-16-17-15-13/h3-6H,1-2H3,(H,14,15,16,17)

InChI Key

DUUYWVFGLXQTMD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=C(O3)C4=NNN=N4)OC

Origin of Product

United States

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